REACTION_SMILES
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[Br:13][CH2:14][CH2:15][Br:16].[Br:1][c:2]1[cH:3][cH:4][c:5]([CH2:8][CH2:9][CH2:10][CH3:11])[cH:6][cH:7]1.[CH3:32][OH:33].[ClH:29].[Mg:12].[Na+:31].[O:34]1[CH2:35][CH2:36][CH2:37][CH2:38]1.[OH-:30].[c:17]1([C:27]#[N:28])[n:18][cH:19][cH:20][c:21]2[cH:22][cH:23][cH:24][cH:25][c:26]12>>[c:2]1([C:27]([c:17]2[n:18][cH:19][cH:20][c:21]3[cH:22][cH:23][cH:24][cH:25][c:26]23)=[O:30])[cH:3][cH:4][c:5]([CH2:8][CH2:9][CH2:10][CH3:11])[cH:6][cH:7]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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BrCCBr
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCCCc1ccc(Br)cc1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CO
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Cl
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Name
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|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Mg]
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Name
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|
Quantity
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Extracted from reaction SMILES
|
Type
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reactant
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Smiles
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[Na+]
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Name
|
|
Quantity
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Extracted from reaction SMILES
|
Type
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reactant
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Smiles
|
C1CCOC1
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Name
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|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
|
[OH-]
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Name
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|
Quantity
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Extracted from reaction SMILES
|
Type
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reactant
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Smiles
|
N#Cc1nccc2ccccc12
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Name
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|
Type
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product
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Smiles
|
CCCCc1ccc(C(=O)c2nccc3ccccc23)cc1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |